7-Ethenyl-2-hydroxy-1,1,4b,7-tetramethyl-2,5,6,8,8a,9,10,10a-octahydrophenanthren-3-one
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Overview
Description
Hugorosenone is an organic compound with the chemical formula C20H30O2 and a molecular weight of 302.45 g/mol . It is a rosane diterpenoid, primarily isolated from the root bark of Hugonia castaneifolia . Hugorosenone is known for its antifungal properties and is used in various research applications .
Preparation Methods
Hugorosenone can be synthesized through several chemical routes. One common method involves the esterification of coumarin . The compound can also be isolated from natural sources, such as the herbs of Euphorbia ebracteolata . Industrial production methods typically involve the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Hugorosenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hugorosenone can lead to the formation of hydroxy derivatives .
Scientific Research Applications
Hugorosenone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying diterpenoid synthesis and reactivity . In biology, Hugorosenone’s antifungal properties make it a valuable compound for studying fungal infections and developing antifungal agents . Additionally, Hugorosenone is used in the fragrance industry due to its aromatic properties .
Mechanism of Action
Comparison with Similar Compounds
Hugorosenone is unique among rosane diterpenoids due to its specific chemical structure and antifungal properties. Similar compounds include 18-hydroxyhugorosenone, 18-hydroxy-3-deoxyhugorosenone, and 12-hydroxy-13-methylpodocarpa-8,11,13-trien-3-one . These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
7-ethenyl-2-hydroxy-1,1,4b,7-tetramethyl-2,5,6,8,8a,9,10,10a-octahydrophenanthren-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-6-19(4)9-10-20(5)13(12-19)7-8-14-15(20)11-16(21)17(22)18(14,2)3/h6,11,13-14,17,22H,1,7-10,12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBXGHPGNJJSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3CC(CCC3(C2=CC(=O)C1O)C)(C)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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